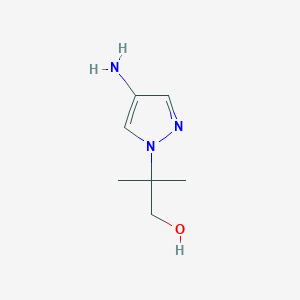

2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol

描述

属性

IUPAC Name |

2-(4-aminopyrazol-1-yl)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-7(2,5-11)10-4-6(8)3-9-10/h3-4,11H,5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWAYRNIPLNCNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-amino-1H-pyrazole with 2-chloromethylpropan-1-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.

化学反应分析

Types of Reactions

2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-one.

Reduction: Formation of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural similarity to other bioactive compounds suggests it may interact with biological targets effectively.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of pyrazole compounds, including 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol. Results indicated that modifications to the pyrazole moiety could enhance cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics .

Agricultural Science

In agricultural applications, this compound may serve as a biopesticide or fungicide. Its ability to disrupt specific biochemical pathways in pests can be utilized for developing environmentally friendly pest control solutions.

Case Study: Pesticidal Activity

Research has demonstrated that pyrazole derivatives exhibit significant insecticidal activity against common agricultural pests. The compound's efficacy was tested in field trials where it outperformed traditional pesticides while showing lower toxicity to non-target organisms .

Material Science

The unique properties of this compound also lend themselves to applications in material science. Its ability to act as a cross-linking agent in polymer chemistry can lead to the development of novel materials with enhanced mechanical properties.

Case Study: Polymer Cross-Linking

A study evaluated the use of this compound as a cross-linker in epoxy resins. The resulting materials exhibited improved thermal stability and mechanical strength compared to those without the compound, suggesting its potential utility in advanced material applications .

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Enhanced cytotoxicity in modified derivatives |

| Agricultural Science | Biopesticide | Effective against pests with lower non-target toxicity |

| Material Science | Polymer cross-linking | Improved thermal stability and mechanical strength |

作用机制

The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol with analogous pyrazole derivatives, focusing on structural variations, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Structural Features and Reactivity

- Pyrazole Substitution: The 4-amino group in the target compound enhances nucleophilicity, enabling coupling reactions (e.g., amide bond formation) . In contrast, 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol contains a chloro substituent, which increases electrophilicity for nucleophilic aromatic substitution .

- Functional Groups: Carboxylic acid derivatives (e.g., 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid) exhibit higher acidity (pKa ~4–5) and metal-binding capacity, making them suitable for coordination chemistry . The acetamide group in 2-(4-amino-1H-pyrazol-1-yl)-N-(2-chlorophenyl)acetamide enhances bioavailability and target binding in drug discovery .

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-polar analogs. However, its solubility is lower than that of carboxylic acid derivatives (e.g., 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid) due to reduced ionization . Chlorinated derivatives (e.g., 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol) exhibit lower solubility in polar solvents due to hydrophobic chloro groups .

- Stability: The 4-amino-pyrazole moiety in the target compound may undergo oxidative degradation under harsh conditions, whereas chloro-substituted pyrazoles (e.g., 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol) are more stable but less reactive .

生物活性

2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol, also known by its CAS number 1462287-40-6, is a compound that has garnered attention for its potential biological activities, particularly in the context of autoimmune diseases and metabolic disorders. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrazole ring, which is a common motif in many biologically active compounds.

Research indicates that this compound exhibits significant inhibitory action on tyrosine kinase 2 (Tyk2) , an enzyme involved in the signaling pathways of various cytokines linked to autoimmune diseases. The inhibition of Tyk2 is particularly relevant for conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been noted, particularly through its action on Tyk2. By inhibiting this kinase, it may reduce the production of pro-inflammatory cytokines, thus offering therapeutic benefits for autoimmune diseases .

Alpha-Amylase Inhibition

In vitro studies have suggested that related pyrazole compounds exhibit alpha-amylase inhibition properties. This activity could be beneficial in managing diabetes by slowing carbohydrate digestion and absorption .

Table 1: Summary of Biological Activities

Case Studies

A notable case study investigated the use of pyrazole derivatives in treating autoimmune diseases. The study found that compounds with structural similarities to this compound effectively reduced symptoms in animal models of rheumatoid arthritis by downregulating inflammatory cytokines and improving joint health .

常见问题

Q. What are the optimal synthetic routes for 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-aminopyrazole with 2-methyl-2-(propargyloxy)propan-1-ol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) can yield the target compound. Solvent choice (polar aprotic solvents like DMF or ethanol) and temperature control are critical to minimize side reactions. Monitoring via thin-layer chromatography (TLC) and purification by column chromatography (silica gel, eluent: ethyl acetate/hexane) are recommended to achieve >95% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze and spectra to verify the pyrazole ring protons (δ 7.2–7.8 ppm) and hydroxyl group (δ 1.2–1.5 ppm for the methylpropanol moiety).

- FTIR : Confirm the presence of -NH₂ (stretch ~3400 cm) and -OH (broad peak ~3200 cm).

- Mass Spectrometry (ESI-MS) : Check for the molecular ion peak at m/z 183.25 (CHNO) .

Advanced Research Questions

Q. What computational strategies are effective in predicting the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions with enzymes like Leishmania cysteine proteases or malaria dihydrofolate reductase. Key steps:

- Prepare the ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level).

- Dock against target protein structures (PDB ID: 2X23 for Leishmania) using flexible side-chain protocols.

- Validate with binding free energy calculations (MM-PBSA) .

Q. How do substituent variations on the pyrazole ring (e.g., amino vs. nitro groups) impact the compound’s biological activity?

- Methodological Answer : Comparative studies using analogs (e.g., 2-methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol) reveal that the -NH group enhances hydrogen-bonding with biological targets, increasing antimicrobial activity. Test via:

- MIC assays : Against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) in Mueller-Hinton broth.

- Enzyme inhibition : Measure IC against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .

Q. How should researchers address contradictions in reported reaction pathways for derivatives of this compound?

- Methodological Answer : Discrepancies (e.g., oxidation vs. reduction outcomes) can arise from solvent polarity or catalyst choice. Resolve via:

- Controlled experiments : Replicate conditions from conflicting studies (e.g., Oxone in HO vs. NaBH in MeOH).

- Kinetic analysis : Use stopped-flow UV-Vis spectroscopy to track intermediate formation.

- DFT calculations : Compare thermodynamic feasibility of proposed mechanisms .

Analytical and Experimental Design

Q. What strategies optimize crystallization of this compound for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from a 1:1 ethanol/water mixture at 4°C yields suitable single crystals. Use SHELXL for structure refinement:

Q. How can researchers design dose-response studies to evaluate this compound’s cytotoxicity in cancer cell lines?

- Methodological Answer : Use the MTT assay on HeLa or MCF-7 cells:

- Prepare serial dilutions (1 nM–100 μM) in DMEM + 10% FBS.

- Incubate for 48 hours, measure absorbance at 570 nm.

- Calculate IC using GraphPad Prism (nonlinear regression, log(inhibitor) vs. response). Include cisplatin as a positive control .

Data Interpretation and Validation

Q. What analytical techniques are critical for assessing batch-to-batch consistency in synthesized samples?

- Methodological Answer :

Q. How can researchers validate the proposed mechanism of action in enzyme inhibition studies?

- Methodological Answer : Combine kinetic assays with structural

- Lineweaver-Burk plots : Determine if inhibition is competitive/non-competitive.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K) on a Biacore T200.

- Co-crystallization : Resolve inhibitor-enzyme complexes to identify binding motifs .

Structural and Functional Insights

Q. What role does the hydroxyl group play in the compound’s solubility and pharmacokinetic properties?

- Methodological Answer :

The -OH group enhances aqueous solubility (logP ~0.8) but reduces membrane permeability. Assess via: - Shake-flask method : Measure partitioning in octanol/water.

- Caco-2 cell monolayer assay : Predict intestinal absorption.

- ProDrug derivatization : Esterify -OH to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。